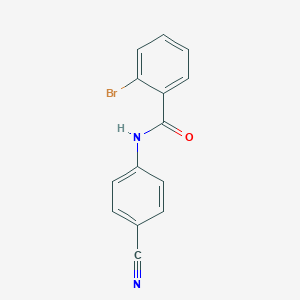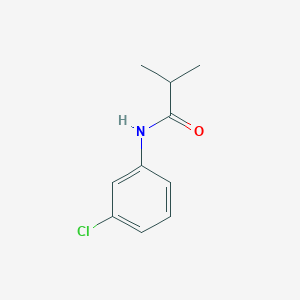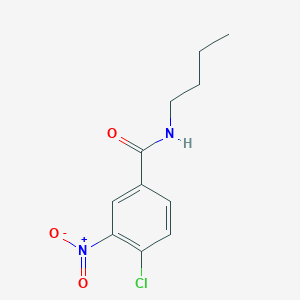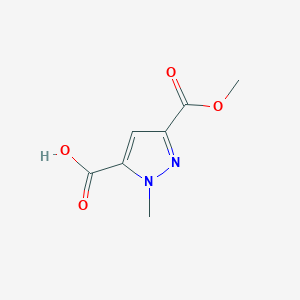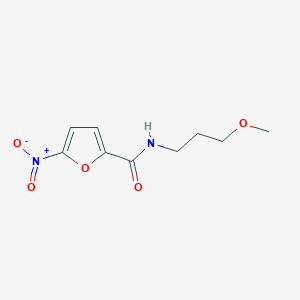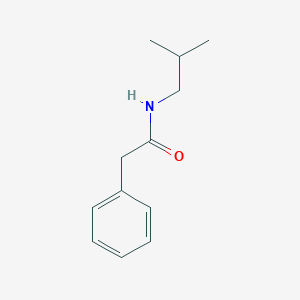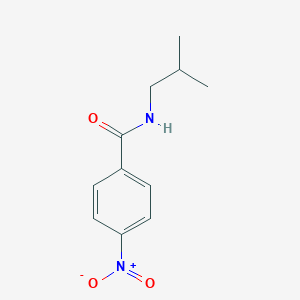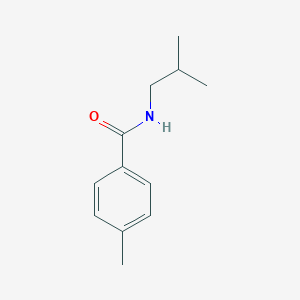
2-phenoxy-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-phenylethyl)acetamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s to enhance cognitive function and improve physical performance. Phenylpiracetam has been shown to have a wide range of effects on the brain, including improving memory, concentration, and learning ability.
作用機序
The exact mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam is not fully understood. However, it is believed to work by enhancing the activity of neurotransmitters in the brain, such as acetylcholine and dopamine. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, such as acetylcholine and dopamine, in the brain. It may also increase blood flow and oxygenation to the brain, which can improve cognitive function. 2-phenoxy-N-(2-phenylethyl)acetamidetam has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
2-phenoxy-N-(2-phenylethyl)acetamidetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which makes it a useful tool for studying cognitive function and neurological disorders. However, 2-phenoxy-N-(2-phenylethyl)acetamidetam has several limitations for lab experiments. It has a short half-life and may require multiple dosages to achieve a desired effect. Additionally, 2-phenoxy-N-(2-phenylethyl)acetamidetam may have side effects, such as insomnia and anxiety, which may interfere with experimental results.
将来の方向性
There are several future directions for research on 2-phenoxy-N-(2-phenylethyl)acetamidetam. One area of research is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its effects on physical performance, including endurance and resistance to fatigue. Additionally, further studies are needed to fully understand the mechanism of action of 2-phenoxy-N-(2-phenylethyl)acetamidetam and to identify any potential side effects or safety concerns.
合成法
2-phenoxy-N-(2-phenylethyl)acetamidetam is synthesized from Piracetam, which is a well-known nootropic drug. Piracetam is modified by adding a phenyl group to the molecule, which enhances its potency and bioavailability. The synthesis method involves several steps, including the reaction of 2-oxo-pyrrolidine with bromoacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified using column chromatography.
科学的研究の応用
2-phenoxy-N-(2-phenylethyl)acetamidetam has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, attention, and learning ability in animal and human studies. 2-phenoxy-N-(2-phenylethyl)acetamidetam has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its effects on physical performance, including endurance and resistance to fatigue.
特性
CAS番号 |
18861-16-0 |
|---|---|
製品名 |
2-phenoxy-N-(2-phenylethyl)acetamide |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-phenoxy-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c18-16(13-19-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,17,18) |
InChIキー |
GDCVHJQWGCHXEY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 |
その他のCAS番号 |
18861-16-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
